molecular formula C13H15NO5 B1296506 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid CAS No. 106270-31-9

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid

Cat. No.: B1296506
CAS No.: 106270-31-9
M. Wt: 265.26 g/mol
InChI Key: SOHDJPBMTCUKLK-UHFFFAOYSA-N
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Description

Synonyms and Registry Identifiers

The compound is documented under multiple synonyms and registry numbers across chemical databases (Table 1):

Synonym CAS Number Source
4-((4-(Ethoxycarbonyl)phenyl)amino)-4-oxobutanoic acid 106270-31-9 PubChem, ChemSrc
N-(4-Ethoxycarbonylphenyl)succinamic acid 350282 PubChem
3-{N-[4-(Ethoxycarbonyl)phenyl]carbamoyl}propanoic acid 661-360-8 PubChem

These aliases reflect its structural relationship to succinamic acid derivatives and its para-substituted ethoxycarbonyl group.

Molecular Architecture: Carboxylic Acid-Anilide-Ethoxycarbonyl Conjugation

The molecular architecture of 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid (C₁₃H₁₅NO₅, MW 265.26 g/mol) features three key functional groups (Figure 1):

  • Carboxylic Acid : The terminal -COOH group at position 4 enables hydrogen bonding and salt formation.
  • Anilide Moiety : The -NH-C₆H₄- bridge connects the oxobutanoic acid to the aromatic ring, introducing planar rigidity.
  • Ethoxycarbonyl Substituent : The -O-CO-OCH₂CH₃ group at the para position of the phenyl ring contributes steric bulk and electron-withdrawing effects, modulating solubility and reactivity.

Electronic Effects

  • The ethoxycarbonyl group withdraws electrons via resonance, polarizing the aromatic ring and enhancing the electrophilicity of the amide carbonyl.
  • Conjugation between the anilide nitrogen and the carbonyl groups stabilizes the molecule through delocalized π-electron systems.

Crystallographic Characterization and Hydrogen Bonding Networks

Crystallographic data for this compound (CCDC 811237) reveals a monoclinic lattice with P2₁/c symmetry. Key structural features include:

Hydrogen Bonding Motifs

  • Carboxylic Acid Dimerization : The -COOH groups form cyclic hydrogen-bonded dimers (O-H···O distance: 2.65 Å).
  • Amide Participation : The anilide N-H donates a hydrogen to the carbonyl oxygen of a neighboring molecule (N-H···O: 2.89 Å).
  • Ethoxycarbonyl Interactions : The ethoxy oxygen engages in weak C-H···O interactions with adjacent aromatic protons.

Packing Arrangement

Molecules align in layered sheets stabilized by these interactions, with interlayer spacing of 4.2 Å. This arrangement is comparable to succinanilic acid (CCDC 287530), though the ethoxycarbonyl group introduces additional van der Waals contacts.

Comparative Analysis with Related 4-Oxobutanoic Acid Derivatives

The structural and functional properties of 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid differ markedly from related derivatives (Table 2):

Compound Substituent Molecular Weight (g/mol) Key Properties
4-Anilino-4-oxobutanoic acid -C₆H₅NH 193.20 Limited solubility in polar solvents
4-(4-Methoxyphenyl)-4-oxobutanoic acid -C₆H₄-OCH₃ 208.21 Higher lipophilicity (logP: 1.36)
4-(3,4-Dimethylphenyl)-4-oxobutanoic acid -C₆H₃(CH₃)₂ 206.24 Enhanced crystallinity due to methyl groups
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid -C₆H₄-O-CO-OCH₂CH₃ 265.26 Moderate solubility in DMSO (12 mg/mL)

Key Differences

  • Electron-Withdrawing Effects : The ethoxycarbonyl group reduces electron density on the aromatic ring compared to methoxy or methyl substituents, altering reactivity in electrophilic substitutions.
  • Hydrogen Bonding Capacity : The carboxylic acid and amide groups enable stronger intermolecular interactions than non-acidic derivatives (e.g., methyl esters).

Properties

IUPAC Name

4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-2-19-13(18)9-3-5-10(6-4-9)14-11(15)7-8-12(16)17/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHDJPBMTCUKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10325498
Record name 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106270-31-9
Record name 4-(4-ethoxycarbonylanilino)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10325498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(ETHOXYCARBONYL)SUCCINANILIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid typically involves the reaction of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid is characterized by its unique chemical structure, which includes an ethoxycarbonyl group attached to an aniline moiety and a ketone functional group. Its molecular formula is C13H15NO5, and it possesses significant potential due to its reactivity and ability to form various derivatives.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that specific derivatives were effective against breast cancer cell lines, suggesting a pathway for developing new cancer therapies.

2. Antioxidant Properties
The compound has been investigated for its antioxidant capabilities. In vitro studies revealed that it can scavenge free radicals, thereby protecting cellular components from oxidative stress. This property is crucial in the development of pharmaceuticals aimed at treating conditions associated with oxidative damage, such as neurodegenerative diseases.

Biological and Biochemical Research

1. Enzyme Inhibition
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid has been studied for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain enzymes involved in metabolic pathways associated with disease progression. This makes it a candidate for drug development targeting metabolic disorders.

2. Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules has led to its exploration in drug delivery systems. Its incorporation into nanoparticles or liposomes enhances the bioavailability of therapeutic agents, allowing for targeted delivery and reduced side effects.

Material Science Applications

1. Polymer Chemistry
In material science, 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid is utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for applications in coatings and composites.

2. Biodegradable Materials
Research into biodegradable materials has identified this compound as a potential building block for sustainable polymers. Its degradation profile aligns with environmental standards, making it an attractive option for developing eco-friendly materials.

Data Tables

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer drugsInduces apoptosis in cancer cell lines
AntioxidantsScavenges free radicals
Biological ResearchEnzyme inhibitorsInhibits metabolic enzymes
Drug delivery systemsEnhances bioavailability of drugs
Material SciencePolymer synthesisImproves mechanical properties
Biodegradable materialsAligns with environmental sustainability

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the anilino group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The primary structural variations among analogs lie in the substituents on the anilino ring and modifications to the carbonyl or alkyl chains. Key examples include:

Compound Name Substituent on Anilino Ring Molecular Formula Molecular Weight (g/mol) Key Features
4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid –OCOOC₂H₅ (para) C₁₃H₁₅NO₅* ~281.26 Ester group enhances lipophilicity
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid –C₂H₅ (ortho) C₁₂H₁₅NO₃ 221.25 Ortho-ethyl reduces steric hindrance
4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid –CONH-(azepane) (para) C₁₇H₂₂N₂O₄ 318.36 Azepane introduces cyclic amine basicity
4-(4-Methoxy-2-nitrophenylamino)-4-oxobutanoic acid –OCH₃ (para), –NO₂ (ortho) C₁₁H₁₂N₂O₆ 268.23 Nitro group increases electron-withdrawing effects
4-(Naphthalen-2-yl)-4-oxobutanoic acid Naphthyl (aromatic extension) C₁₄H₁₂O₃ 228.24 Extended π-system for enhanced stacking

*Molecular formula inferred from structural analogs.

Physicochemical Properties

  • Solubility: The ethoxycarbonyl group in the target compound increases lipophilicity compared to carbamoyl (–CONH₂) or carboxylic acid derivatives. For example, 4-[3-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid is soluble in chloroform and DMSO but poorly in water , while nitro-substituted analogs () exhibit lower solubility due to polar nitro groups.
  • Hydrogen Bonding: All compounds have two H-bond donors (–COOH and –NH–). The ethoxycarbonyl group adds two H-bond acceptors (ester oxygens), whereas azepane-containing analogs (e.g., ) introduce additional acceptors via the cyclic amine.
  • Melting Points: Crystallographic data for 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid () shows a monoclinic lattice with hydrogen bonds between carboxylic groups, suggesting similar high melting points (~445 K) for structurally related compounds.

Biological Activity

4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid, also known by its CAS number 106270-31-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H13_{13}N1_{1}O4_{4}
  • Molecular Weight : 235.24 g/mol
  • CAS Number : 106270-31-9

The compound features an aniline derivative with an ethoxycarbonyl group and a ketone, which is crucial for its biological activity.

The biological activity of 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It has been suggested that this compound may inhibit certain enzymes associated with cancer progression and inflammatory responses, similar to other compounds in its class.

Anticancer Activity

Research indicates that derivatives of 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid exhibit anti-proliferative effects on various cancer cell lines. These effects are believed to stem from the compound's ability to modulate signaling pathways critical for cell survival and proliferation.

Anti-inflammatory Effects

Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism likely involves the inhibition of pro-inflammatory cytokines .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it may affect pathways involving alanine-glyoxylate aminotransferase, which plays a role in amino acid metabolism .

Research Findings

StudyFindings
Demonstrated anti-proliferative effects against breast cancer cell lines (MCF-7).
Showed significant inhibition of pro-inflammatory cytokines in macrophage models.
Identified as a potential inhibitor of alanine-glyoxylate aminotransferase, indicating metabolic implications.

Case Studies

  • Breast Cancer Cell Lines :
    A study investigated the effects of 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid on MCF-7 cells, revealing a dose-dependent reduction in cell viability. The compound induced apoptosis through the activation of caspase pathways.
  • Inflammatory Models :
    In an experimental model involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the expression of TNF-alpha and IL-6, highlighting its anti-inflammatory potential.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, ethoxy CH₃), δ 4.1–4.3 ppm (quartet, ethoxy CH₂), and δ 8.0–8.5 ppm (aromatic protons) confirm the ethoxycarbonylanilino group .
    • ¹³C NMR : Signals at ~170 ppm (ketone C=O) and ~165 ppm (ester C=O) verify the 4-oxobutanoic acid backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ matching the theoretical mass (C₁₃H₁₅N₂O₅⁺: 295.0928) .

Advanced Consideration
X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives. For non-crystalline samples, 2D NMR (e.g., HSQC, HMBC) identifies through-space coupling between the anilino NH and the adjacent carbonyl group .

What enzyme systems are inhibited by 4-oxobutanoic acid derivatives, and how do their activities compare to fluorinated analogs?

Basic Research Focus
Comparative enzyme inhibition data for related compounds (see Table 1):

CompoundEnzyme TargetIC₅₀ (µM)Biological Activity
4-(2-Fluorophenyl)-4-oxobutanoic acidKYN-3-OHase12.5Neuroprotective
4-Fluorophenylboronic acidCancer-related kinases10.0Anticancer

Key Insight : The ethoxycarbonyl group in 4-(4-Ethoxycarbonylanilino)-4-oxobutanoic acid may enhance binding to enzymes with hydrophobic active sites, though direct IC₅₀ data for this compound requires further study .

Advanced Consideration
Structure-activity relationship (SAR) studies should explore substitutions (e.g., replacing ethoxy with methoxy) to modulate enzyme specificity. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or HDACs .

How can contradictory reports on the biological activity of 4-oxobutanoic acid derivatives be resolved experimentally?

Q. Advanced Research Focus

  • Assay Standardization : Use uniform protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies if discrepancies arise from compound degradation or metabolite interference .
  • Orthogonal Validation : Combine enzymatic assays with cell-based models (e.g., apoptosis assays for anticancer claims) .

What derivatization strategies improve the detection of 4-oxobutanoic acid derivatives in biological matrices?

Q. Advanced Research Focus

  • Pre-column Derivatization : React with 6-methoxy-4-quinolone (6-MOQ) reagents to enhance UV/fluorescence detection in HPLC .
  • Isotope Labeling : Use deuterated ethoxy groups for precise quantification via LC-MS in pharmacokinetic studies .

What are the challenges in designing stable formulations of 4-oxobutanoic acid derivatives for in vivo studies?

Q. Advanced Research Focus

  • pH Sensitivity : The carboxylate group may protonate in acidic environments (e.g., stomach), reducing bioavailability. Encapsulation in pH-responsive nanoparticles (e.g., Eudragit®) mitigates this .
  • Light Stability : Protect light-sensitive derivatives (e.g., those with conjugated double bonds) with amber glassware and antioxidants like BHT .

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